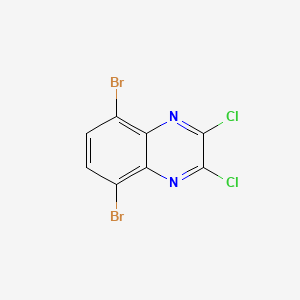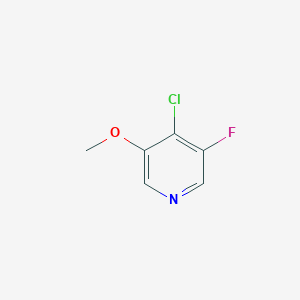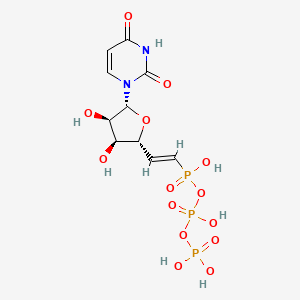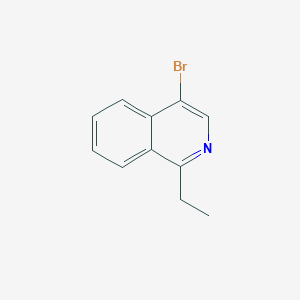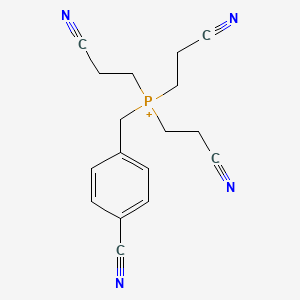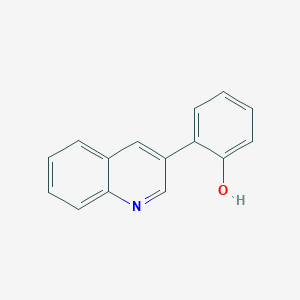
3-(6-(Dimethylamino)naphthalen-2-yl)cyclohex-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(Dimethylamino)naphthalen-2-yl)cyclohex-2-enone is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a cyclohexenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Dimethylamino)naphthalen-2-yl)cyclohex-2-enone typically involves the reaction of 6-(dimethylamino)naphthalene-2-carbaldehyde with cyclohexanone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired cyclohexenone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(6-(Dimethylamino)naphthalen-2-yl)cyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
3-(6-(Dimethylamino)naphthalen-2-yl)cyclohex-2-enone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential anticancer properties and as a component in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-(6-(Dimethylamino)naphthalen-2-yl)cyclohex-2-enone exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexenone moiety can undergo nucleophilic addition reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 6-(Dimethylamino)naphthalene-2-carbaldehyde
- Cyclohexanone derivatives
- Naphthoquinones
Uniqueness
3-(6-(Dimethylamino)naphthalen-2-yl)cyclohex-2-enone is unique due to the combination of the dimethylamino-naphthalene and cyclohexenone moieties. This structural feature imparts distinct photophysical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C18H19NO |
|---|---|
分子量 |
265.3 g/mol |
IUPAC名 |
3-[6-(dimethylamino)naphthalen-2-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H19NO/c1-19(2)17-9-8-15-10-14(6-7-16(15)11-17)13-4-3-5-18(20)12-13/h6-12H,3-5H2,1-2H3 |
InChIキー |
XMMBLSRGDIEOOP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C3=CC(=O)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
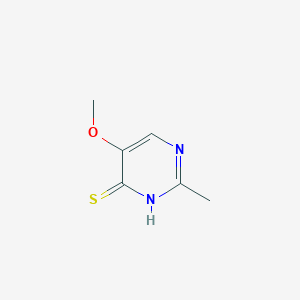
![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
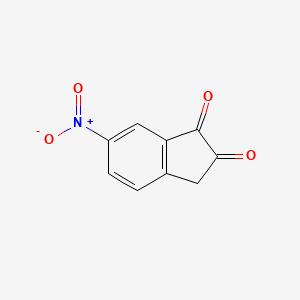

![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)
